5-Nitro-1-benzofuran-2-carbohydrazide
Description
Historical Context and Discovery
The historical development of 5-Nitro-1-benzofuran-2-carbohydrazide is intrinsically linked to the broader evolution of benzofuran chemistry, which traces its origins to the nineteenth century. In 1870, Perkin became the first chemist to synthesize the benzofuran ring system, establishing the foundation for subsequent developments in this heterocyclic field. This pioneering work laid the groundwork for the systematic exploration of benzofuran derivatives that would follow over the next century and a half.
The discovery and development of benzofuran compounds gained momentum as researchers recognized their prevalence in natural products and their potential for synthetic applications. Benzofuran was initially identified as a constituent of coal-tar and could be isolated from coal-tar oils, providing early researchers with accessible starting materials for further chemical modifications. The compound has been produced by multiple facilities globally, with three companies in China and one in Armenia contributing to its commercial availability, reflecting the growing industrial interest in benzofuran-based chemistry.
The specific synthesis of this compound emerged from the systematic exploration of benzofuran carboxylic acid derivatives and their subsequent conversion to hydrazide analogs. The synthesis methodology involves the condensation reaction of ethyl 5-nitro-1-benzofuran-2-carboxylate with hydrazine hydrate, typically conducted in ethanol as a solvent under reflux conditions for several hours to achieve completion. This synthetic approach represents a refinement of classical hydrazide formation techniques, adapted specifically for the benzofuran scaffold.
Research documentation from pharmaceutical chemistry studies reveals that the preparation of this compound follows a well-established synthetic pathway. Ethyl 5-nitrobenzofuran-2-carboxylate (1.0 gram, 0.004 mole) is dissolved in 5 milliliters of methanol, followed by the addition of hydrazine hydrate (0.25 gram, 0.004 mole). The reaction mixture is heated to reflux and maintained for 2 hours, during which the solid product becomes insoluble in methanol and begins precipitating. The reaction progress is monitored using thin-layer chromatography techniques to ensure completion.
The historical development of this compound reflects the broader trend in medicinal chemistry toward exploring heterocyclic scaffolds with enhanced biological activity potential. The systematic investigation of benzofuran derivatives gained particular prominence during the late twentieth and early twenty-first centuries, as researchers sought to develop new therapeutic agents with improved efficacy and selectivity profiles.
Significance in Heterocyclic Chemistry
This compound holds exceptional significance within heterocyclic chemistry due to its multifaceted role as both a synthetic intermediate and a structural template for pharmaceutical development. The compound exemplifies the intersection of several important chemical functionalities, combining the aromatic stability of the benzofuran core with the reactivity of the carbohydrazide moiety and the electron-withdrawing influence of the nitro substituent.
The significance of this compound in heterocyclic chemistry extends to its role in demonstrating structure-activity relationships within benzofuran derivatives. Benzofuran as a fundamental structural unit appears extensively in natural products as well as synthetic materials, and benzofuran derivatives display a diverse array of pharmacological activities including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. The wide range of biological properties inherent in the benzofuran scaffold justifies the extensive interest in using benzofuran as building blocks of pharmacological agents.
The carbohydrazide functionality present in this compound provides exceptional versatility for further chemical transformations. This functional group serves as a precursor for various heterocyclic ring formations, including oxadiazole, triazole, and other nitrogen-containing heterocycles. The hydrazide group can undergo condensation reactions with aldehydes to form hydrazones, reaction with carbon disulfide to yield oxadiazole-thiols, and conversion to carbonyl azides through treatment with sodium nitrite under acidic conditions.
Research demonstrates that this compound serves as a key intermediate in the synthesis of 5-nitrobenzofuran-2-carbonyl azide through treatment with acetic acid, 1,4-dioxane, and sodium nitrite. This transformation exemplifies the compound's utility in accessing reactive intermediates that can undergo further chemical elaboration. The resulting carbonyl azide can participate in Curtius rearrangement reactions, leading to the formation of substituted carbamide derivatives with potential biological activity.
The nitro group positioned at the 5-position of the benzofuran ring system contributes significantly to the compound's chemical behavior and potential biological activity. Nitro-substituted aromatic compounds often exhibit enhanced antimicrobial properties, and the electron-withdrawing nature of the nitro group influences the reactivity of adjacent functional groups. This electronic effect modulates the nucleophilicity of the hydrazide nitrogen atoms and affects the compound's ability to participate in various chemical transformations.
Contemporary research in heterocyclic chemistry increasingly focuses on developing compounds that can serve multiple synthetic purposes while maintaining structural complexity. This compound exemplifies this approach, as it provides access to multiple derivative classes through well-established synthetic transformations. The compound's significance is further enhanced by its role in structure-activity relationship studies, where modifications to the benzofuran core, nitro substitution pattern, and hydrazide functionality can be systematically evaluated to optimize biological activity.
Positioning within Benzofuran Derivatives Classification System
The classification of this compound within the broader benzofuran derivatives system requires understanding of the structural hierarchy and functional group categorization that governs heterocyclic compound organization. Benzofuran derivatives exist in two primary structural forms: 1-benzofuran and 2-benzofuran, which are commonly referred to as benzofuran and isobenzofuran, respectively. This compound belongs to the 1-benzofuran category, specifically representing a 2-substituted derivative with additional nitro and carbohydrazide functionalities.
Within the classification framework of benzofuran derivatives, compounds are typically categorized based on their substitution patterns, functional group modifications, and intended applications. This compound falls into several overlapping classification categories. Primarily, it represents a member of the nitro-substituted benzofuran class, where electron-withdrawing nitro groups significantly influence the compound's electronic properties and biological activity potential. The nitro substitution at the 5-position places this compound within the meta-substituted benzofuran derivatives relative to the furan oxygen atom.
The carbohydrazide functionality at the 2-position establishes this compound as a member of the benzofuran carboxylic acid derivative class. Carbohydrazides represent an important subcategory of carboxylic acid derivatives, distinguished by their enhanced nucleophilicity and ability to undergo diverse chemical transformations. This functional group classification connects this compound to a broader family of hydrazide-containing compounds that serve as versatile synthetic intermediates in pharmaceutical chemistry.
From a pharmaceutical classification perspective, this compound belongs to the category of antimicrobial agent precursors. Research has demonstrated that compounds containing benzofuran ring systems with hydroxyl or (5-methyl-2-phenyloxazol-4-yl)ethyloxy substituents at the C-6 position, combined with nitro functionality, exhibit excellent antibacterial activities against various strains including Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. The structural features present in this compound position it as a potential precursor for developing such antimicrobial agents.
The compound's classification extends to its role as a synthetic building block for heterocyclic drug discovery. A series of 6 novel 5-nitrobenzofuran-2yl-carbamide derivatives have been synthesized using this compound as a starting material, and molecular docking studies have been performed on peroxisome proliferator-activated receptor gamma targets. This research demonstrates the compound's utility in accessing diverse chemical scaffolds with potential therapeutic applications.
Table 1 presents the structural classification parameters for this compound:
| Classification Category | Specific Designation | Structural Feature |
|---|---|---|
| Core Heterocycle | 1-Benzofuran | Fused benzene-furan ring system |
| Substitution Pattern | 2,5-Disubstituted | Carbohydrazide at position 2, nitro at position 5 |
| Functional Group | Carbohydrazide | -CONHNH₂ at position 2 |
| Electronic Modifier | Nitro-substituted | -NO₂ at position 5 |
| Pharmaceutical Class | Antimicrobial Precursor | Potential for biological activity |
| Synthetic Utility | Heterocyclic Building Block | Precursor for multiple derivative classes |
The positioning of this compound within established synthetic methodologies reflects its accessibility through well-documented chemical transformations. The synthesis involves preparation of 5-nitrosalicylaldehyde from salicylaldehyde through nitration with calcium nitrate tetrahydrate in glacial acetic acid, followed by conversion to ethyl 5-nitrobenzofuran-2-carboxylate through reaction with diethyl bromomalonate in the presence of potassium carbonate. The final transformation to the carbohydrazide proceeds through nucleophilic substitution with hydrazine hydrate under reflux conditions.
This systematic synthetic approach places this compound within the category of synthetically accessible pharmaceutical intermediates, distinguishing it from naturally occurring benzofuran derivatives that require isolation and purification from biological sources. The compound's classification as a synthetic intermediate reflects its dual role as both a target compound for characterization studies and a starting material for accessing more complex molecular architectures.
Properties
IUPAC Name |
5-nitro-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-11-9(13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTAXIVIRCEFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of benzofuran to form 5-nitrobenzofuran, which is then reacted with hydrazine hydrate to yield 5-Nitro-1-benzofuran-2-carbohydrazide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and subsequent hydrazine reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-1-benzofuran-2-carbohydrazide can undergo reduction reactions to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and hydrazine hydrate.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution Reagents: Sodium methoxide (NaOCH3) and other nucleophiles.
Major Products:
Reduction Product: 5-Amino-1-benzofuran-2-carbohydrazide.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. 5-Nitro-1-benzofuran-2-carbohydrazide has been evaluated for its antibacterial and antifungal properties:
- Antibacterial Activity : Studies have shown that derivatives of benzofuran, including 5-nitro compounds, can inhibit the growth of various bacterial strains. For instance, compounds with similar scaffolds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural analogs have been tested against fungi such as Candida albicans, showing promising results in inhibiting fungal growth . The presence of the nitro group is believed to enhance these activities by affecting cellular processes in microorganisms.
Potential in Cancer Treatment
Benzofuran derivatives are also being explored for their anticancer properties. The unique structural features of this compound may allow it to act on specific cancer pathways or as a part of combination therapies . Its ability to interact with biological macromolecules makes it a candidate for further investigation in oncology.
Applications in Material Science
Beyond its biological implications, this compound has potential applications in materials science. Its properties may be exploited in developing new polymers or as functional materials due to its heterocyclic structure, which can confer unique electronic or optical characteristics .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of benzofuran derivatives:
- Antimicrobial Evaluation : A study synthesized various benzofuran derivatives, including 5-nitro variants, assessing their activity against multiple pathogens. Compounds showed varying degrees of effectiveness, indicating structure-activity relationships (SAR) that could guide future drug design .
- Cancer Research : Research has highlighted benzofuran's role in targeting specific cancer cell lines, with ongoing studies focusing on optimizing these compounds for enhanced efficacy and reduced toxicity .
- Material Development : Investigations into polymers incorporating benzofuran units suggest that these materials could have applications in electronics or photonics due to their unique properties .
Mechanism of Action
The exact mechanism of action of 5-Nitro-1-benzofuran-2-carbohydrazide is not fully understood. it is believed to exert its effects through the inhibition of key enzymes in microbial and cancer cells. The nitro group is thought to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The nitro group at the 5-position of the benzofuran core enhances electrophilic substitution reactivity, enabling further functionalization. Below is a comparative analysis with analogous compounds:
Key Observations :
- Electron-Withdrawing Groups : The 5-nitro group increases electrophilicity, facilitating reactions like Curtius rearrangement to form carbamoyl derivatives . In contrast, the 5-bromo substituent in 5-bromo-1-benzofuran-2-carbohydrazide prioritizes nucleophilic aromatic substitution, forming hydrazones with aldehydes .
- Biological Activity : 5-Nitro derivatives exhibit PPAR-γ binding affinity, whereas bromo analogs are primarily used as antimicrobial precursors. The thiazole-hydrazide hybrid () introduces heterocyclic diversity but lacks reported bioactivity data .
- Intermediate Utility : 5-Nitro-1-benzofuran-2(3H)-one (a ketone analog) is critical for synthesizing benzofuran-based drugs but lacks direct therapeutic use .
Physicochemical Properties
However, molecular weights and formulas are derived from synthesis protocols:
Insights :
- The thiazole-containing derivative has a higher molecular weight due to the ethylamino-thiazole moiety, which may improve lipid solubility and membrane permeability .
- Nitro-substituted compounds generally exhibit lower yields compared to bromo analogs, likely due to the nitro group’s destabilizing effects during synthesis .
Biological Activity
Introduction
5-Nitro-1-benzofuran-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and various biological effects based on current research findings.
- Molecular Formula : C9H7N3O4
- Molecular Weight : 221.17 g/mol
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Interaction : It interacts with various enzymes and proteins, notably the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.
- Cell Growth Inhibition : The compound has demonstrated substantial cell growth inhibitory effects across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown:
- Cell Line Testing : The compound was tested against A549 human lung adenocarcinoma cells, demonstrating a significant reduction in cell viability compared to untreated controls .
| Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|
| A549 | 50 | 66 |
| HSAEC1-KT (control) | >100 | 78 |
The results indicate that while the compound is effective against cancerous cells, it also affects non-cancerous cells at higher concentrations.
Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Resistance Studies : It was effective against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various derivatives of benzofuran compounds, this compound was included. The findings revealed:
- Significant Inhibition : The compound inhibited cell growth in multiple cancer types with varying degrees of potency, suggesting its potential as a lead compound for further drug development .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive bacteria. Results indicated:
- Broad Spectrum Activity : The compound exhibited broad-spectrum activity, particularly against resistant strains, making it a candidate for developing new antimicrobial therapies .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest:
- Dosage Effects : Lower doses may provide therapeutic benefits with minimal toxicity, while higher doses can lead to adverse effects such as cellular damage and metabolic disruption.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 5-nitro-1-benzofuran-2-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazinolysis of ethyl 5-nitrobenzofuran-2-carboxylate using hydrazine hydrate in methanol under reflux (8–12 hours). Solvent choice, stoichiometry of hydrazine, and temperature are critical: higher hydrazine ratios (≥2:1) improve conversion, while prolonged reflux reduces side products. Post-reaction cooling and recrystallization (e.g., using water or ethanol) enhance purity . Comparative studies suggest avoiding chlorinated solvents (e.g., DCM) due to potential side reactions with nitro groups .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for the hydrazide NH proton as a singlet near δ 10–11 ppm. The benzofuran aromatic protons typically appear as doublets (J ≈ 8–9 Hz) between δ 7.5–8.5 ppm due to nitro group deshielding.
- IR : Confirm the presence of carbonyl (C=O, ~1650 cm⁻¹), nitro (NO₂, ~1520 and 1350 cm⁻¹), and NH (3300–3200 cm⁻¹) stretches.
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., C₉H₆N₃O₄: 236.05 g/mol). Fragmentation patterns often include loss of NO₂ (46 Da) and CO (28 Da) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., antimicrobial, antitubular)?
- Methodological Answer :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) ≤50 µg/mL indicate promising activity.
- Antitubercular : Screen against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). IC₅₀ values <10 µg/mL warrant further study .
Advanced Research Questions
Q. How can computational tools (e.g., molecular docking, QSAR) predict the mechanism of action of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Tyr158) and favorable binding energies (ΔG ≤ -8 kcal/mol).
- QSAR : Develop models using descriptors like logP, molar refractivity, and nitro group charge density. Validate with Leave-One-Out cross-validation (R² > 0.7) to correlate structure with bioactivity .
Q. What strategies resolve contradictory data in reaction yields or bioactivity across studies?
- Methodological Answer :
- Reaction Optimization : Perform Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example, contradictory yields in DCM vs. methanol systems may arise from solvent-dependent nitro group stability .
- Bioactivity Discrepancies : Re-evaluate assay conditions (e.g., bacterial strain viability, compound solubility). Use statistical tools (e.g., ANOVA) to confirm significance (p < 0.05) and exclude outliers .
Q. How does crystallographic analysis (XRD) elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 100 K. Solve the structure via direct methods (SHELXT) and refine with SHELXL (R₁ < 0.05 for high-resolution data).
- Key Observations : The nitro group often adopts a coplanar orientation with the benzofuran ring, stabilized by intramolecular hydrogen bonds (N–H⋯O). Torsion angles between the carbohydrazide and benzofuran moieties influence packing efficiency .
Data Contradiction and Experimental Design
Q. Why do certain synthetic routes yield unexpected byproducts (e.g., oxadiazoles or Schiff bases)?
- Methodological Answer : Side reactions arise from:
- Hydrazine Overuse : Excess hydrazine promotes cyclization to oxadiazoles. Monitor stoichiometry and reaction time via TLC.
- Oxidative Conditions : Nitro groups may oxidize intermediates; use inert atmospheres (N₂/Ar) to suppress this.
- Acid Catalysis : Glacial acetic acid in ethanol can shift pathways toward Schiff base formation. Test neutral or basic conditions .
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Nitro groups are prone to reduction at pH < 3.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. DSC can identify polymorphic transitions affecting solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
